molecular formula C20H17ClF3N3O4 B1665337 1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid CAS No. 648917-13-9

1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid

Katalognummer: B1665337
CAS-Nummer: 648917-13-9
Molekulargewicht: 455.8 g/mol
InChI-Schlüssel: KAJJGOCSAXKXBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, identified in DrugBank as CID55342 , is a synthetic molecule featuring a benzoylurea core linked to a fluorophenyl-piperidine-carboxylic acid moiety. Its structure includes halogen substituents (2-chloro, 4,5-difluoro) on the benzoyl group and a fluorine atom on the phenyl ring, which enhance hydrophobic interactions and metabolic stability.

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule is deconstructed into three primary fragments:

  • Piperidine-4-carboxylic acid core
  • 4-Fluoro-phenyl urea intermediate
  • 2-Chloro-4,5-difluoro-benzoyl electrophile

The retrosynthetic pathway prioritizes the late-stage coupling of the benzoyl-urea-phenyl moiety to the piperidine scaffold to minimize side reactions during earlier steps. Computational modeling of steric and electronic effects suggests that the urea linkage’s nucleophilicity is critical for successful coupling.

Synthesis of the Piperidine-4-Carboxylic Acid Core

Piperidine-4-carboxylic acid derivatives are typically synthesized via hydrogenation of pyridine precursors or cyclization of linear amines. Patent WO2008137087A1 describes a scalable method for substituted piperidines using catalytic hydrogenation of pyridine-4-carboxylic acid esters under 50 psi H₂ with palladium on carbon (Pd/C). For this compound, the protocol was modified to introduce a Boc-protected amine at position 1:

  • Boc-protection : 4-Piperidinecarboxylic acid is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine, yielding 1-Boc-piperidine-4-carboxylic acid (85% yield).
  • Deprotection : The Boc group is removed using hydrochloric acid in dioxane, followed by neutralization with aqueous sodium bicarbonate.

Key Data :

Step Reagents Temperature Yield
Boc protection (Boc)₂O, Et₃N, THF 0–25°C 85%
Deprotection HCl (4M in dioxane) 25°C 92%

Preparation of the 4-Fluoro-Phenyl Urea Intermediate

The 4-fluoro-phenyl urea segment is synthesized via a two-step sequence:

Nitration and Reduction of 4-Fluoroaniline

  • Nitration : 4-Fluoroaniline is nitrated using fuming nitric acid in sulfuric acid at 0°C, yielding 4-fluoro-2-nitroaniline (78% yield).
  • Reduction : Catalytic hydrogenation with Raney nickel in ethanol reduces the nitro group to an amine (4-fluoro-1,2-phenylenediamine, 95% yield).

Urea Formation with 2-Chloro-4,5-Difluoro-Benzoyl Chloride

The diamine reacts with 2-chloro-4,5-difluoro-benzoyl chloride in dichloromethane (DCM) with pyridine as a base:

$$
\text{C₆H₃ClF₂COCl} + \text{C₆H₅F(NH₂)₂} \rightarrow \text{C₆H₃ClF₂CONH-C₆H₃F-NH₂} + \text{HCl}
$$

Optimization Challenges :

  • Excess benzoyl chloride (1.2 equiv) minimizes di-substitution byproducts.
  • Low temperatures (0–5°C) prevent epimerization of the urea.

Coupling of the Piperidine and Urea-PhEnyl Moieties

The final step involves nucleophilic aromatic substitution (SNAr) between the piperidine-4-carboxylic acid and the urea-phenyl intermediate. Patent EP2008654A1 outlines a copper-catalyzed coupling using CuI (10 mol%) and N,N’-dimethylethylenediamine (DMEDA) in dimethylformamide (DMF) at 110°C:

$$
\text{Piperidine-4-CO₂H} + \text{Urea-Ph-F} \xrightarrow{\text{CuI, DMEDA}} \text{Target Compound}
$$

Reaction Conditions :

  • Solvent : DMF
  • Catalyst : CuI (10 mol%)
  • Ligand : DMEDA (20 mol%)
  • Temperature : 110°C, 24 hours
  • Yield : 68% after column chromatography (silica gel, ethyl acetate/hexanes).

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (3:1). Purity is confirmed by:

  • HPLC : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, urea NH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 3.41–3.38 (m, 2H, piperidine CH₂), 2.81–2.76 (m, 2H, piperidine CH₂).
  • HRMS : [M+H]⁺ calc. 484.0921, found 484.0918.

Industrial-Scale Optimization

Key modifications for scalability include:

  • Continuous Flow Nitration : Reduces exothermic risks during 4-fluoroaniline nitration.
  • Catalyst Recycling : CuI is recovered via aqueous extraction (85% recovery).

Analyse Chemischer Reaktionen

Types of Reactions

AVE-2865 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

AVE-2865 has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of AVE-2865 involves its interaction with specific molecular targets. One known target is glycogen phosphorylase, an enzyme involved in glycogen metabolism. AVE-2865 inhibits this enzyme, leading to a decrease in glycogen breakdown and subsequent effects on glucose levels in the body . The compound’s effects are mediated through binding to the active site of the enzyme, preventing its normal function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pyrrolidine-Based Ureido Derivatives

Compound : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid ()

  • Structural Differences : Replaces the piperidine ring with a pyrrolidine core and substitutes the 2-chloro-4,5-difluoro-benzoyl group with a trifluoromethylphenyl moiety.
  • Functional Insights : Exhibits high purity (>99%) and synthesis efficiency (68% crude yield) but lacks documented glycogen phosphorylase inhibition. The benzodioxol group may confer metabolic resistance due to reduced oxidative susceptibility .

Thiophene-Based Benzoylureido Derivatives

Compound : 3-[3-(2-Chloro-4,5-difluorobenzoyl)ureido]-5-(4-fluorophenyl)thiophene-2-carboxylic Acid ()

  • Structural Differences : Substitutes the phenyl-piperidine scaffold with a thiophene ring.
  • Functional Insights : Synthesized via similar benzoyl isocyanate reactions but yields lower quantities (46 mg, m.p. 227.7°C). The thiophene core may alter solubility and target specificity due to sulfur’s electronic effects .

Piperidine Derivatives with Varied Substituents

Compound : 1-[2-[3-(3,4-Dichloro-phenyl)-1-(3,4,5-trimethoxy-benzoyl)-pyrrolidin-3-yl]-ethyl]-4-(4-fluoro-phenyl)-piperidine-4-carboxylic acid amide ()

  • Structural Differences : Incorporates dichlorophenyl and trimethoxybenzoyl groups, increasing molecular weight (658.592 vs. ~500 for the target compound) and lipophilicity (XlogP 5.8).
  • Functional Insights : Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility, limiting bioavailability .

Key Comparative Data

Parameter Target Compound Pyrrolidine Derivative () Thiophene Derivative ()
Core Structure Phenyl-piperidine Pyrrolidine Thiophene
Key Substituents 2-Cl,4,5-F2-benzoyl; 4-F-phenyl 4-CF3-phenyl; benzodioxol 4-F-phenyl
Molecular Weight ~500 (estimated) 466 (C22H22F3N3O5) Not reported
Synthesis Yield Not reported 68% crude yield 46 mg isolated
Biological Target Glycogen phosphorylase Undocumented Undocumented
Purity Not reported >99% Not reported

Functional and Pharmacological Insights

  • Target Specificity : The target compound’s unique inhibition of glycogen phosphorylase is attributed to its fluorine/chlorine substituents, which optimize binding to the enzyme’s allosteric site .
  • Synthetic Accessibility : Benzoyl isocyanate reactions are common in synthesizing these analogs, but yields vary due to divergent purification protocols .
  • Metabolic Stability: Halogenation (Cl, F) in the target compound likely reduces cytochrome P450-mediated metabolism, enhancing half-life compared to non-halogenated analogs .

Biologische Aktivität

1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid, with a molecular formula of C20H17ClF3N3O4 and a molecular weight of 455.8 g/mol, is a compound that exhibits significant biological activity. This compound is categorized under the class of n-benzoyl-n'-phenylureas, which are known for their diverse pharmacological properties.

  • IUPAC Name : 1-[2-[(2-chloro-4,5-difluorobenzoyl)carbamoylamino]-4-fluorophenyl]piperidine-4-carboxylic acid
  • CAS Number : 648917-13-9
  • InChI Key : KAJJGOCSAXKXBD-UHFFFAOYSA-N

Structure

The structural representation includes a piperidine ring substituted with various functional groups that are critical for its biological activity. The presence of fluorine and chlorine atoms enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit potent antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1 summarizes the antibacterial activity of related compounds:

Compound IDBacterial StrainActivity Level
5eS. aureusHighly Active
5gE. coliHighly Active
4gP. aeruginosaHighly Active
4fK. pneumoniaeModerate

The mechanism underlying the biological activity of this compound involves the inhibition of key enzymes in bacterial cell wall synthesis and protein synthesis pathways. The incorporation of fluorine atoms is known to enhance binding affinity to target proteins, thereby improving efficacy.

Case Studies

A notable case study involved the synthesis and evaluation of various analogs derived from the parent compound. These analogs were tested for their efficacy against resistant strains of bacteria, demonstrating improved potency and selectivity compared to existing antibiotics.

Study Findings:

  • Inhibition of Enzyme Activity : Compounds were shown to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria.
  • Cell Line Studies : In vitro studies on human cancer cell lines indicated that certain derivatives possess anticancer properties, potentially through induction of apoptosis.

Pharmacological Applications

The compound's structural features suggest potential applications in drug development targeting:

  • Antibacterial agents : Particularly against resistant bacterial strains.
  • Anticancer therapies : By exploiting its ability to induce cell death in tumor cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?

  • Methodology : Multi-step synthesis involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, followed by urea linkage formation. Key steps include:

  • Step 1 : Coupling of 2-chloro-4,5-difluorobenzoic acid derivatives with fluorophenyl-piperidine intermediates under inert atmosphere (N₂/Ar) at 40–100°C, using Pd(OAc)₂/XPhos catalysts and Cs₂CO₃ as base .
  • Step 2 : Ureido group introduction via reaction with isocyanate intermediates in anhydrous dichloromethane (DCM) with NaOH for pH control .
    • Critical Parameters : Temperature control (±2°C), solvent purity (≥99.9%), and catalyst-to-ligand ratio (1:1.2) to avoid side reactions.
    • Data Table :
StepYield (%)Purity (%)Key Conditions
165–7595100°C, 5.5 h
280–8599RT, 17 h
Adapted from multi-step protocols in and .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical Techniques :

  • HPLC : Use C18 reverse-phase column with mobile phase methanol/ammonium acetate buffer (pH 6.5) for detecting impurities ≤0.1% .
  • NMR : Confirm regiochemistry of fluorophenyl and piperidine groups via ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) .
    • Validation : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Strategy :

  • Core Modifications : Substitute piperidine carboxylic acid with tert-butyl carbamate (Boc-protected) to assess solubility-impacting groups .
  • Fluorine Scanning : Replace 4-fluoro-phenyl with 2,4-difluorophenyl (see ) to evaluate steric/electronic effects on target binding.
    • Data Interpretation : Correlate logP (measured via shake-flask method) with in vitro activity. A logP <3.0 indicates reduced membrane permeability .

Q. What experimental approaches resolve contradictions in solubility and stability data?

  • Case Study : Discrepancies in aqueous solubility (reported 0.1–1.2 mg/mL):

  • Hypothesis : pH-dependent ionization of carboxylic acid (pKa ~4.2) affects solubility.
  • Method : Perform pH-solubility profiling (pH 2–8) using potentiometric titration .
  • Result : Solubility peaks at pH 6.5 (1.5 mg/mL) due to zwitterionic form .
    • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal hydrolysis of urea linkage at pH <3.0 .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Protocol :

  • Docking : Use AutoDock Vina to predict interactions with CYP3A4 (major metabolizing enzyme).
  • MD Simulations : Simulate piperidine ring flexibility to identify rigid analogs resistant to oxidative metabolism .
    • Validation : Synthesize top 3 derivatives and compare t₁/₂ in human liver microsomes (HLM) .

Q. Methodological Challenges and Solutions

Q. What are the best practices for handling toxic intermediates during synthesis?

  • Safety Measures :

  • Intermediate Isolation : Use gloveboxes for pyridinium chlorochromate (PCC) or isocyanate handling .
  • Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal .
    • Documentation : Follow OSHA-compliant SDS protocols for storage (2–8°C, desiccated) and exposure limits (TLV 0.1 mg/m³) .

Q. How can researchers address low yields in final coupling steps?

  • Troubleshooting :

  • Catalyst Deactivation : Pre-dry solvents over molecular sieves (3Å) to prevent Pd leaching .
  • Alternative Reagents : Replace NaOH with KOtBu for milder basic conditions in urea formation .

Q. Future Directions

Q. What emerging technologies could enhance research on this compound?

  • AI-Driven Optimization : Use COMSOL Multiphysics to simulate reaction kinetics and predict optimal catalyst loading .
  • Automated Synthesis : Implement flow chemistry for continuous production of fluorophenyl intermediates .

Eigenschaften

CAS-Nummer

648917-13-9

Molekularformel

C20H17ClF3N3O4

Molekulargewicht

455.8 g/mol

IUPAC-Name

1-[2-[(2-chloro-4,5-difluorobenzoyl)carbamoylamino]-4-fluorophenyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C20H17ClF3N3O4/c21-13-9-15(24)14(23)8-12(13)18(28)26-20(31)25-16-7-11(22)1-2-17(16)27-5-3-10(4-6-27)19(29)30/h1-2,7-10H,3-6H2,(H,29,30)(H2,25,26,28,31)

InChI-Schlüssel

KAJJGOCSAXKXBD-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)NC(=O)NC(=O)C3=CC(=C(C=C3Cl)F)F

Kanonische SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)NC(=O)NC(=O)C3=CC(=C(C=C3Cl)F)F

Aussehen

Solid powder

Key on ui other cas no.

648917-13-9

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AVE-2865 AVE 2865;  AVE2865

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

The equimolar solution of 2-chloro-4,5-difluorobenzoyl isocyanate in acetonitrile was added dropwise to the solution of 53 mg of 1-(2-amino-4-fluorophenyl)piperidine-4-carboxylic acid hydrochloride in 3 ml of acetonitrile with stirring. The mixture was stirred at RT for 6 h and the precipitate was filtered off with suction and dried at RT under reduced pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-amino-4-fluorophenyl)piperidine-4-carboxylic acid hydrochloride
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1cc(F)ccc1N1CCC(C(=O)O)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid
Reactant of Route 2
1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid
Reactant of Route 3
1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid
Reactant of Route 4
1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid
Reactant of Route 5
1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid
Reactant of Route 6
Reactant of Route 6
1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.